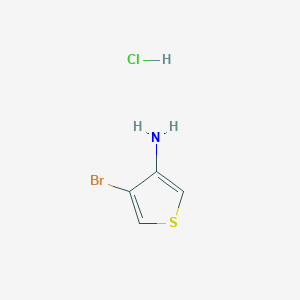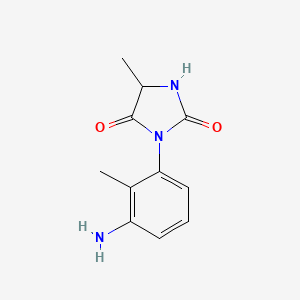
3-(3-Amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione
説明
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “(3-Amino-2-methylphenyl)boronic acid hydrochloride” involves the use of diarylketal formula to generate an arylbromide . Another example is the synthesis of “7-Iodo-2,4,6-triphenyl-2H-pyrazolo[4,3-c]pyridine” from "4-[azido(phenyl)methyl]-1-phenyl-3-(phenylethynyl)-1H-pyrazole" .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various techniques. For instance, the structure of “Propanamide” can be viewed using Java or Javascript . The structure of “(3-Amino-2-methylphenyl)boronic acid pinacol ester” is also available .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and require careful analysis. For instance, the reaction of “Propanamide” involves various phase changes and ion energetics .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, the properties of “Propanamide” include its condensed phase thermochemistry data, IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography .
科学的研究の応用
Synthesis and Derivative Formation
- A study described a simple two-step synthesis of 5-amino-3-methylimidazolidine-2,4-dione, leading to analogs of imidazole alkaloids naamidine A and G with a 1,3,5-triazine core (Witchard & Watson, 2010).
- Another research synthesized derivatives of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, aiming to develop ERK1/2 substrate-specific inhibitors (Li et al., 2009).
Chemical Reactions and Structural Analysis
- The reaction of substituted phenyl isocyanates with amino propanenitriles was used to prepare substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas, eventually leading to 5-methyl-3,5-diphenylimidazolidin-2,4-diones (Sedlák et al., 2005).
- A study synthesized and analyzed 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, revealing its nonplanar structure through X-ray analysis (Aydin et al., 2013).
Potential Biological and Pharmacological Applications
- Research on substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives highlighted their potential as nonpeptide inhibitors of human heart chymase, a key enzyme in certain physiological processes (Niwata et al., 1997).
- Another study synthesized new 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives, exhibiting potential as 5-HT1A receptor agonists with antidepressant and anxiolytic activity (Czopek et al., 2010).
Safety and Hazards
特性
IUPAC Name |
3-(3-amino-2-methylphenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6-8(12)4-3-5-9(6)14-10(15)7(2)13-11(14)16/h3-5,7H,12H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRCPJOXOHDPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



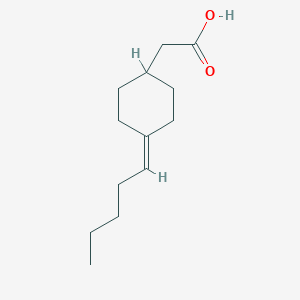
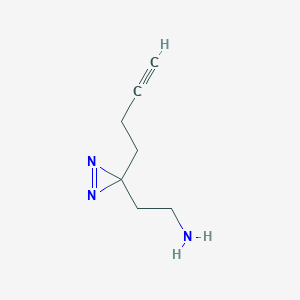
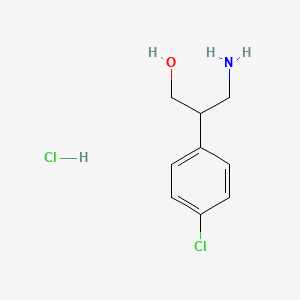
![tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride](/img/structure/B1381816.png)

![tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1381820.png)
![7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B1381821.png)


![[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B1381824.png)


![5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1381829.png)
